Val-cit-PAB-OH

Catalog No.
S546523
CAS No.
159857-79-1
M.F
C18H29N5O4
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Val-cit-PAB-OH

CAS Number

159857-79-1

Product Name

Val-cit-PAB-OH

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

Molecular Formula

C18H29N5O4

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1

InChI Key

VEGGTWZUZGZKHY-GJZGRUSLSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N

Solubility

Soluble in DMSO

Synonyms

Val-cit-PAB-OH

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N

Description

The exact mass of the compound Val-cit-PAB-OH is 379.222 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Val-Cit-PAB-OH is a molecule used in scientific research, particularly in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of drugs that combine an antibody with a cytotoxic (cell-killing) agent. The antibody acts as a targeting molecule, delivering the toxic payload to specific cells. Val-Cit-PAB-OH functions as a linker molecule within an ADC [].

Linker Role in ADCs

ADCs consist of three main components: an antibody, a linker, and a cytotoxic payload. The linker plays a crucial role in connecting the antibody to the cytotoxic agent. Ideally, the linker should be stable in the bloodstream but cleavable inside the target cell to release the drug [].

Val-Cit-PAB-OH is a type of cleavable linker. It contains a specific sequence (Val-Cit) that can be cleaved by an enzyme called cathepsin B. Cathepsin B is an enzyme found in lysosomes, which are compartments inside cells that break down waste materials. When an ADC containing Val-Cit-PAB-OH enters a target cell, the linker is cleaved by cathepsin B, releasing the cytotoxic payload inside the cell [, ].

Advantages of Val-Cit-PAB-OH

Val-Cit-PAB-OH offers several advantages as an ADC linker:

  • Targeted Drug Delivery: The use of a cathepsin B-cleavable linker like Val-Cit-PAB-OH aims to achieve targeted drug delivery. The drug is released only after the ADC enters the target cell, minimizing potential side effects on healthy cells [, ].
  • Biocompatibility: The components of Val-Cit-PAB-OH are designed to be compatible with biological systems [].

Valine-citrulline-p-aminobenzyl alcohol, commonly referred to as Val-cit-PAB-OH, is a peptide linker utilized primarily in the development of antibody-drug conjugates (ADCs). This compound is notable for its ability to be cleaved by specific proteases, particularly cathepsin B, which is overexpressed in various cancer cells. The molecular formula for Val-cit-PAB-OH is C18H29N5O4C_{18}H_{29}N_{5}O_{4}, with a molecular weight of 379.45 g/mol. It is typically stored as a powder at -20°C and can be dissolved in dimethyl sulfoxide at concentrations of up to 100 mg/mL .

Val-Cit-PAB-OH functions as a linker molecule in ADCs. It covalently attaches the cytotoxic drug to the antibody molecule via the PAB moiety. The ADC then travels through the bloodstream until it reaches the target cancer cells. The antibody, designed to recognize specific antigens on the surface of cancer cells, binds to these antigens. Once bound, the ADC is internalized by the cancer cell. Within the tumor microenvironment, the high concentration of cathepsin B cleaves the Val-Cit linker, releasing the cytotoxic drug specifically within the cancer cell, maximizing its therapeutic effect while minimizing damage to healthy tissues [, ].

, particularly in the context of ADCs. The primary reaction involves its cleavage by cathepsin B, which releases the cytotoxic drug linked to the antibody once the conjugate enters the target cancer cell. This selective cleavage mechanism is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Additionally, Val-cit-PAB-OH can be involved in click chemistry reactions when modified with azido groups, allowing for further functionalization and attachment to various biomolecules .

The biological activity of Val-cit-PAB-OH is primarily associated with its role as a linker in ADCs. The compound is designed to be stable in circulation but readily cleaved by cathepsin B within the tumor microenvironment. This selectivity enhances the therapeutic index of ADCs by ensuring that the cytotoxic agent is released predominantly in cancerous tissues rather than normal tissues. Studies have demonstrated that ADCs utilizing Val-cit-PAB-OH exhibit potent antitumor activity both in vitro and in vivo, making them promising candidates for cancer therapy .

Val-cit-PAB-OH can be synthesized through several methods, often involving solid-phase peptide synthesis techniques. The synthesis typically begins with the formation of the valine-citrulline dipeptide, followed by coupling with p-aminobenzyl alcohol to form the final product. Various protecting groups may be employed during synthesis to ensure selective reactions and to prevent undesired side reactions. The purification of the final compound often involves high-performance liquid chromatography (HPLC) to achieve the desired purity levels essential for biological applications .

Val-cit-PAB-OH is primarily used in the formulation of antibody-drug conjugates aimed at treating various cancers. Its ability to selectively release cytotoxic agents upon cleavage by cathepsin B makes it an attractive option for enhancing the specificity and efficacy of cancer therapies. Additionally, it has applications in research settings where it serves as a tool for studying protease activity and drug delivery mechanisms .

Several compounds share structural or functional similarities with Val-cit-PAB-OH, particularly those used as linkers in antibody-drug conjugates. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Valine-alanine linkerSimilar peptide structure; cleavable by proteasesBetter hydrophilicity and stability compared to Val-cit-PAB-OH
Cyclobutane-1,1-dicarboxamideAlternative linker structure; designed for specific protease cleavagePrimarily dependent on cathepsin B; reduced off-target toxicity
Azido-PEG-Val-Cit-PAB-OHModified version with azido group for click chemistryAllows for further functionalization via copper-catalyzed reactions
Fmoc-Val-Cit-PAB-OHProtected form used in solid-phase synthesisFacilitates controlled synthesis processes

Val-cit-PAB-OH stands out due to its specific cleavage by cathepsin B, making it particularly effective for targeted cancer therapies while minimizing potential side effects associated with non-specific drug release .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

6

Exact Mass

379.22195442 g/mol

Monoisotopic Mass

379.22195442 g/mol

Heavy Atom Count

27

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Vhora I, Patil S, Bhatt P, Misra A. Protein- and Peptide-drug conjugates: an emerging drug delivery technology. Adv Protein Chem Struct Biol. 2015;98:1-55. doi: 10.1016/bs.apcsb.2014.11.001. Epub 2015 Mar 14. PubMed PMID: 25819275.
2: Koga Y, Manabe S, Aihara Y, Sato R, Tsumura R, Iwafuji H, Furuya F, Fuchigami H, Fujiwara Y, Hisada Y, Yamamoto Y, Yasunaga M, Matsumura Y. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts. Int J Cancer. 2015 Sep 15;137(6):1457-66. doi: 10.1002/ijc.29492. Epub 2015 Mar 9. PubMed PMID: 25704403.
3: Verma VA, Pillow TH, DePalatis L, Li G, Phillips GL, Polson AG, Raab HE, Spencer S, Zheng B. The cryptophycins as potent payloads for antibody drug conjugates. Bioorg Med Chem Lett. 2015 Feb 15;25(4):864-8. doi: 10.1016/j.bmcl.2014.12.070. Epub 2015 Jan 2. PubMed PMID: 25613677.
4: Badescu G, Bryant P, Bird M, Henseleit K, Swierkosz J, Parekh V, Tommasi R, Pawlisz E, Jurlewicz K, Farys M, Camper N, Sheng X, Fisher M, Grygorash R, Kyle A, Abhilash A, Frigerio M, Edwards J, Godwin A. Bridging disulfides for stable and defined antibody drug conjugates. Bioconjug Chem. 2014 Jun 18;25(6):1124-36. doi: 10.1021/bc500148x. Epub 2014 May 23. PubMed PMID: 24791606.
5: Adem YT, Schwarz KA, Duenas E, Patapoff TW, Galush WJ, Esue O. Auristatin antibody drug conjugate physical instability and the role of drug payload. Bioconjug Chem. 2014 Apr 16;25(4):656-64. doi: 10.1021/bc400439x. Epub 2014 Mar 13. PubMed PMID: 24559399.
6: Beckley NS, Lazzareschi KP, Chih HW, Sharma VK, Flores HL. Investigation into temperature-induced aggregation of an antibody drug conjugate. Bioconjug Chem. 2013 Oct 16;24(10):1674-83. doi: 10.1021/bc400182x. Epub 2013 Sep 26. PubMed PMID: 24070051.
7: Jeffrey SC, Burke PJ, Lyon RP, Meyer DW, Sussman D, Anderson M, Hunter JH, Leiske CI, Miyamoto JB, Nicholas ND, Okeley NM, Sanderson RJ, Stone IJ, Zeng W, Gregson SJ, Masterson L, Tiberghien AC, Howard PW, Thurston DE, Law CL, Senter PD. A potent anti-CD70 antibody-drug conjugate combining a dimeric pyrrolobenzodiazepine drug with site-specific conjugation technology. Bioconjug Chem. 2013 Jul 17;24(7):1256-63. doi: 10.1021/bc400217g. Epub 2013 Jun 28. PubMed PMID: 23808985.
8: Li D, Poon KA, Yu SF, Dere R, Go M, Lau J, Zheng B, Elkins K, Danilenko D, Kozak KR, Chan P, Chuh J, Shi X, Nazzal D, Fuh F, McBride J, Ramakrishnan V, de Tute R, Rawstron A, Jack AS, Deng R, Chu YW, Dornan D, Williams M, Ho W, Ebens A, Prabhu S, Polson AG. DCDT2980S, an anti-CD22-monomethyl auristatin E antibody-drug conjugate, is a potential treatment for non-Hodgkin lymphoma. Mol Cancer Ther. 2013 Jul;12(7):1255-65. doi: 10.1158/1535-7163.MCT-12-1173. Epub 2013 Apr 18. PubMed PMID: 23598530.
9: Gianolio DA, Rouleau C, Bauta WE, Lovett D, Cantrell WR Jr, Recio A 3rd, Wolstenholme-Hogg P, Busch M, Pan P, Stefano JE, Kramer HM, Goebel J, Krumbholz RD, Roth S, Schmid SM, Teicher BA. Targeting HER2-positive cancer with dolastatin 15 derivatives conjugated to trastuzumab, novel antibody-drug conjugates. Cancer Chemother Pharmacol. 2012 Sep;70(3):439-49. doi: 10.1007/s00280-012-1925-8. Epub 2012 Jul 22. PubMed PMID: 22821053.
10: Govindan SV, Goldenberg DM. Designing immunoconjugates for cancer therapy. Expert Opin Biol Ther. 2012 Jul;12(7):873-90. doi: 10.1517/14712598.2012.685153. Review. PubMed PMID: 22679911.
11: Petrul HM, Schatz CA, Kopitz CC, Adnane L, McCabe TJ, Trail P, Ha S, Chang YS, Voznesensky A, Ranges G, Tamburini PP. Therapeutic mechanism and efficacy of the antibody-drug conjugate BAY 79-4620 targeting human carbonic anhydrase 9. Mol Cancer Ther. 2012 Feb;11(2):340-9. doi: 10.1158/1535-7163.MCT-11-0523. Epub 2011 Dec 6. PubMed PMID: 22147747.
12: Boswell CA, Mundo EE, Zhang C, Bumbaca D, Valle NR, Kozak KR, Fourie A, Chuh J, Koppada N, Saad O, Gill H, Shen BQ, Rubinfeld B, Tibbitts J, Kaur S, Theil FP, Fielder PJ, Khawli LA, Lin K. Impact of drug conjugation on pharmacokinetics and tissue distribution of anti-STEAP1 antibody-drug conjugates in rats. Bioconjug Chem. 2011 Oct 19;22(10):1994-2004. doi: 10.1021/bc200212a. Epub 2011 Oct 3. PubMed PMID: 21913715.
13: Wang X, Ma D, Olson WC, Heston WD. In vitro and in vivo responses of advanced prostate tumors to PSMA ADC, an auristatin-conjugated antibody to prostate-specific membrane antigen. Mol Cancer Ther. 2011 Sep;10(9):1728-39. doi: 10.1158/1535-7163.MCT-11-0191. Epub 2011 Jul 12. PubMed PMID: 21750220.
14: Dornan D, Bennett F, Chen Y, Dennis M, Eaton D, Elkins K, French D, Go MA, Jack A, Junutula JR, Koeppen H, Lau J, McBride J, Rawstron A, Shi X, Yu N, Yu SF, Yue P, Zheng B, Ebens A, Polson AG. Therapeutic potential of an anti-CD79b antibody-drug conjugate, anti-CD79b-vc-MMAE, for the treatment of non-Hodgkin lymphoma. Blood. 2009 Sep 24;114(13):2721-9. doi: 10.1182/blood-2009-02-205500. Epub 2009 Jul 24. PubMed PMID: 19633198.
15: Polson AG, Calemine-Fenaux J, Chan P, Chang W, Christensen E, Clark S, de Sauvage FJ, Eaton D, Elkins K, Elliott JM, Frantz G, Fuji RN, Gray A, Harden K, Ingle GS, Kljavin NM, Koeppen H, Nelson C, Prabhu S, Raab H, Ross S, Slaga DS, Stephan JP, Scales SJ, Spencer SD, Vandlen R, Wranik B, Yu SF, Zheng B, Ebens A. Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: target and linker-drug selection. Cancer Res. 2009 Mar 15;69(6):2358-64. doi: 10.1158/0008-5472.CAN-08-2250. Epub 2009 Mar 3. Erratum in: Cancer Res. 2010 Feb 1;70(3):1275. Slaga, Dion S [added]. PubMed PMID: 19258515.
16: Doronina SO, Bovee TD, Meyer DW, Miyamoto JB, Anderson ME, Morris-Tilden CA, Senter PD. Novel peptide linkers for highly potent antibody-auristatin conjugate. Bioconjug Chem. 2008 Oct;19(10):1960-3. doi: 10.1021/bc800289a. Epub 2008 Sep 20. PubMed PMID: 18803412.
17: Alley SC, Benjamin DR, Jeffrey SC, Okeley NM, Meyer DL, Sanderson RJ, Senter PD. Contribution of linker stability to the activities of anticancer immunoconjugates. Bioconjug Chem. 2008 Mar;19(3):759-65. doi: 10.1021/bc7004329. Epub 2008 Mar 4. PubMed PMID: 18314937.
18: Doronina SO, Mendelsohn BA, Bovee TD, Cerveny CG, Alley SC, Meyer DL, Oflazoglu E, Toki BE, Sanderson RJ, Zabinski RF, Wahl AF, Senter PD. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity. Bioconjug Chem. 2006 Jan-Feb;17(1):114-24. PubMed PMID: 16417259.
19: Sanderson RJ, Hering MA, James SF, Sun MM, Doronina SO, Siadak AW, Senter PD, Wahl AF. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clin Cancer Res. 2005 Jan 15;11(2 Pt 1):843-52. PubMed PMID: 15701875.
20: Afar DE, Bhaskar V, Ibsen E, Breinberg D, Henshall SM, Kench JG, Drobnjak M, Powers R, Wong M, Evangelista F, O'Hara C, Powers D, DuBridge RB, Caras I, Winter R, Anderson T, Solvason N, Stricker PD, Cordon-Cardo C, Scher HI, Grygiel JJ, Sutherland RL, Murray R, Ramakrishnan V, Law DA. Preclinical validation of anti-TMEFF2-auristatin E-conjugated antibodies in the treatment of prostate cancer. Mol Cancer Ther. 2004 Aug;3(8):921-32. PubMed PMID: 15299075.

Explore Compound Types